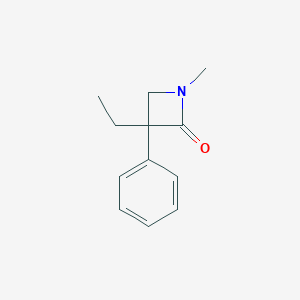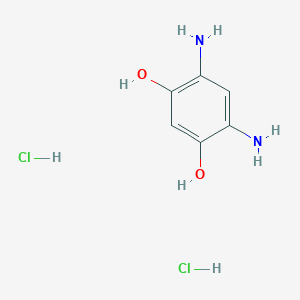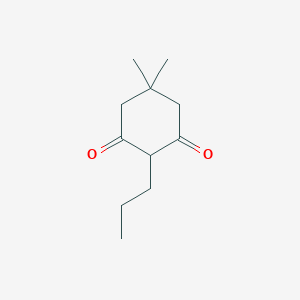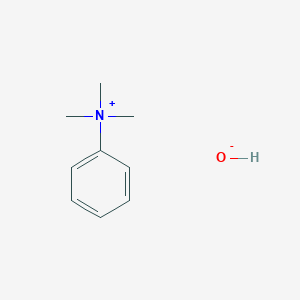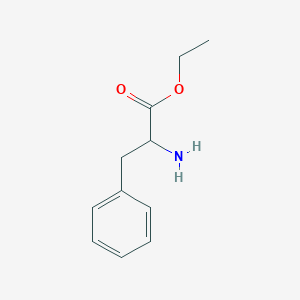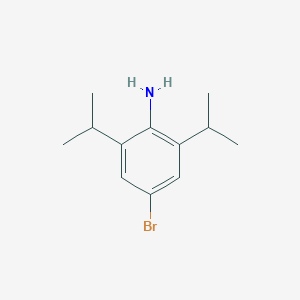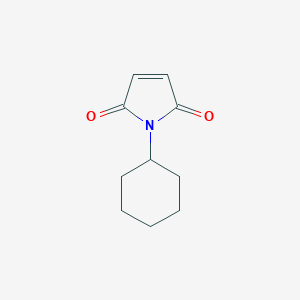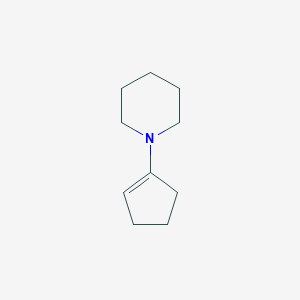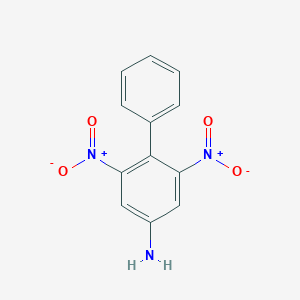![molecular formula C9H16O B155241 (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol CAS No. 10036-25-6](/img/structure/B155241.png)
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol, also known as BNC, is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNC is a chiral molecule that has two stereoisomers, namely (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2alpha-ol. In 3.1]nonan-2beta-ol and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have been shown to exhibit potent antitumor activity, and their mechanism of action involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives bind to the colchicine site on tubulin, which disrupts the microtubule network and inhibits cell division.
Efectos Bioquímicos Y Fisiológicos
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to their antitumor activity, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have also been shown to exhibit antibacterial, antifungal, and antiviral activity. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have also been used as chiral auxiliaries in asymmetric synthesis, where they can control the stereochemistry of the reaction. In materials science, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been used as chiral dopants in liquid crystal displays, where they can induce a chiral twist in the liquid crystal phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have several advantages for lab experiments, including their potent antitumor activity, chiral nature, and ability to control the stereochemistry of the reaction. However, the synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives can be challenging, and enantiopure (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol is required for many applications. In addition, the mechanism of action of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives involves the inhibition of tubulin polymerization, which can also affect normal cell division.
Direcciones Futuras
There are several future directions for research on (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives, including the development of new synthesis methods, the exploration of new applications in drug discovery, asymmetric synthesis, and materials science, and the investigation of the mechanism of action of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives. In addition, the development of new derivatives with improved potency and selectivity is an active area of research.
Métodos De Síntesis
The synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol involves a multistep process that starts with the reaction of cyclopentadiene and norbornene in the presence of a catalyst to form norbornadiene. Norbornadiene is then subjected to a Diels-Alder reaction with maleic anhydride to form the adduct, which is subsequently reduced to form the alcohol (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol. The synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol is challenging due to its chiral nature, and several methods have been developed to obtain enantiopure (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol.
Aplicaciones Científicas De Investigación
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol has several potential applications in scientific research, including drug discovery, asymmetric synthesis, and materials science. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been shown to exhibit potent antitumor activity, and their mechanism of action involves the inhibition of tubulin polymerization. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. In materials science, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been used as chiral dopants in liquid crystal displays, where they can induce a chiral twist in the liquid crystal phase.
Propiedades
Número CAS |
10036-25-6 |
|---|---|
Nombre del producto |
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(1S,2R,5S)-bicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-10H,1-6H2/t7-,8-,9+/m0/s1 |
Clave InChI |
LPHKHFHEUORJNL-XHNCKOQMSA-N |
SMILES isomérico |
C1C[C@H]2CC[C@H]([C@@H](C1)C2)O |
SMILES |
C1CC2CCC(C(C1)C2)O |
SMILES canónico |
C1CC2CCC(C(C1)C2)O |
Sinónimos |
(1α,5α)-Bicyclo[3.3.1]nonan-2β-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



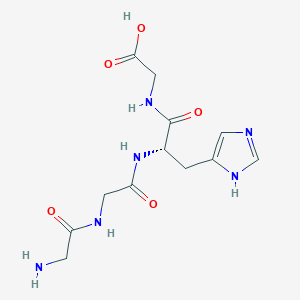
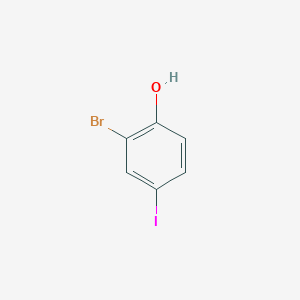
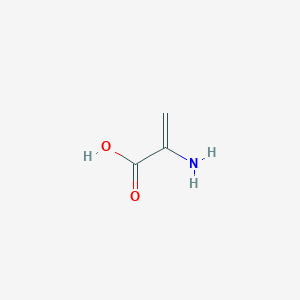
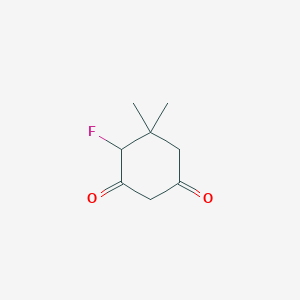
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
